molecular formula C18H16ClN3O4 B2469302 8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 871548-13-9

8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2469302
CAS No.: 871548-13-9
M. Wt: 373.79
InChI Key: MYBKWXAUFKLCAY-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic molecules featuring a fused oxa-triaza ring system. Its structure includes a 4-chlorophenyl group at position 8 and a propyl substituent at position 13, distinguishing it from analogs with shorter alkyl chains or alternative functional groups.

Properties

IUPAC Name

8-(4-chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-2-7-22-15-14(16(23)21-18(22)25)12(9-3-5-10(19)6-4-9)13-11(20-15)8-26-17(13)24/h3-6,12,20H,2,7-8H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBKWXAUFKLCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)Cl)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure that incorporates a chlorophenyl group and a triazatricyclo framework. Its molecular formula is C17H14ClN3O4C_{17}H_{14}ClN_3O_4 with a molecular weight of approximately 363.76 g/mol. The presence of the chlorophenyl moiety is significant as it often enhances biological activity due to its electron-withdrawing properties.

Anticancer Properties

Research has indicated that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

A notable study highlighted the compound's role as a modulator of CFTR, which is crucial in cystic fibrosis treatment. It was shown to enhance chloride ion transport in CFTR-deficient cells, suggesting potential therapeutic applications in managing cystic fibrosis .

Neuroprotective Effects

Another area of interest is its neuroprotective effects. Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role .

Table 1: Summary of Biological Activities

Activity Cell Lines/Models Mechanism Reference
AnticancerBreast and Lung Cancer CellsInduction of apoptosis via caspase activation
CFTR ModulationCFTR-deficient CellsEnhancement of chloride ion transport
NeuroprotectionNeuronal Cell ModelsProtection against oxidative stress

Pharmacological Potential

The pharmacological potential of this compound extends beyond anticancer and CFTR modulation. Its ability to interact with multiple biological targets suggests that it could be developed into a multi-target therapeutic agent.

Scientific Research Applications

Research indicates that derivatives of triazole compounds exhibit a wide range of biological activities including:

  • Antimicrobial Properties : Compounds similar to 8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .
  • Anticancer Activity : Triazole derivatives are being investigated for their potential in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Studies have demonstrated that triazole compounds can reduce inflammation markers and provide relief in inflammatory conditions .

Applications

The applications of this compound span several domains:

  • Pharmaceutical Development : The compound is being explored for use in developing new antimicrobial and anticancer drugs due to its promising biological activity.
  • Agricultural Chemicals : Given the herbicidal properties observed in triazole derivatives, this compound may be utilized in the formulation of plant growth regulators or pesticides.
  • Material Science : The unique structural properties of triazoles allow for potential applications in optoelectronic devices and materials science .

Case Studies

Several studies have documented the efficacy of triazole derivatives:

  • Study on Antimicrobial Activity : A recent study highlighted the effectiveness of various triazole derivatives against resistant bacterial strains, showcasing the potential of these compounds in treating infections where conventional antibiotics fail .
  • Cancer Research : Investigations into the anticancer properties of triazoles have revealed mechanisms by which these compounds induce cell death in tumor cells while sparing normal cells .

Comparison with Similar Compounds

Structural Analogs: Alkyl Chain Modifications

The most closely related analog is 8-(4-Chlorophenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione (ethyl-substituted variant). Key differences include:

Property Target Compound (Propyl) Ethyl Analog
Substituent at Position 13 Propyl (-CH₂CH₂CH₃) Ethyl (-CH₂CH₃)
Molecular Weight ~423.9 g/mol (estimated) ~409.8 g/mol (estimated)
Lipophilicity (LogP) Higher (predicted) Moderate
Metabolic Stability Potentially reduced Likely higher

Key Findings :

  • The propyl group increases molecular weight and lipophilicity compared to the ethyl analog, which may enhance membrane permeability but could also accelerate metabolic clearance due to longer alkyl chain oxidation .
  • Ethyl derivatives often exhibit better solubility in aqueous media, a critical factor for bioavailability.

Functional Group Variations

Other analogs replace the 4-chlorophenyl group with electron-withdrawing or donating substituents (e.g., nitro, methoxy). For example:

Compound Modification Impact on Activity
4-Nitrophenyl substitution Increased electrophilicity
4-Methoxyphenyl substitution Enhanced π-stacking

Q & A

Q. Critical Parameters :

StepReaction ConditionsYield Optimization
1Solvent: DMF, 80°C, 12hUse catalytic Pd(OAc)₂ for regioselectivity
2Argon atmosphere, 110°CPurify intermediates via column chromatography (SiO₂, hexane/EtOAc)
3NaBH₄ in THF, 0°C → RTMonitor reaction progress via TLC

Basic: How to characterize the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm, propyl group at δ 0.9–1.6 ppm).
  • X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., C3—C14 bond length: 1.48 Å; torsion angles: 128.3° for C1—N1—C8—C13) .
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~442.1 Da).

Advanced: How to design experiments to evaluate its biological activity against cancer targets?

Q. Methodology :

In vitro assays :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Mechanistic studies : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).

Target identification :

  • Molecular docking : Screen against kinases (e.g., EGFR, CDK2) using AutoDock Vina.
  • Enzyme inhibition : Measure ATPase activity in recombinant proteins.

Data Contradictions : If IC₅₀ values vary between cell lines, consider off-target effects or metabolic stability differences. Validate via siRNA knockdown of suspected targets .

Advanced: How to analyze structure-activity relationships (SAR) for substituent modifications?

Q. Approach :

  • Variation of substituents : Replace 4-chlorophenyl with fluorophenyl or methoxyphenyl; alter propyl to ethyl or butyl.
  • Key metrics : Compare logP (lipophilicity), polar surface area (PSA), and binding affinity (Kd).

Q. Example Findings :

SubstituentIC₅₀ (μM)logP
4-Cl-Ph0.852.3
3-F-Ph1.22.1
4-OCH₃-Ph>101.8

The 4-chlorophenyl group enhances cytotoxicity by improving hydrophobic interactions with target pockets .

Advanced: How to resolve contradictions in reaction yields during scale-up?

Q. Root Cause Analysis :

  • Heat transfer inefficiencies : Use jacketed reactors for better temperature control.
  • Impurity accumulation : Implement in-line FTIR monitoring for real-time adjustment.

Q. Optimization Strategy :

ParameterLab Scale (mg)Pilot Scale (g)Solution
Stirring500 rpm200 rpmUse axial-flow impellers
SolventTHFTolueneHigher boiling point reduces volatility

Advanced: How to validate crystallographic data for complex tricyclic systems?

Q. Protocol :

Data Collection : Use Cu-Kα radiation (λ = 1.54184 Å) at 293 K.

Refinement : SHELXL-2018 with anisotropic displacement parameters.

Q. Key Metrics from Evidence :

ParameterValue
R factor0.041
wR factor0.142
C—C bond precision±0.005 Å

Discrepancies in torsion angles (e.g., C9—C10—C11—C12 = −1.6°) indicate conformational flexibility .

Advanced: How to assess stability under physiological conditions?

Q. Experimental Design :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC.
  • Light sensitivity : Expose to UV (254 nm) and monitor photodegradation products.

Q. Findings :

  • Half-life at pH 7.4 : >48h.
  • Critical Degradant : Lactone ring opening under acidic conditions (pH <3) .

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